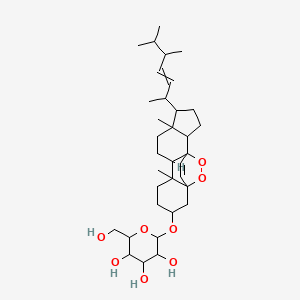
Ergosterol peroxide 3-O-beta-D-glucopyraside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosterol peroxide glucoside is a bioactive compound derived from ergosterol, a sterol found in fungi, algae, and some plants. Ergosterol itself is a precursor to vitamin D2 and has various biological activities. Ergosterol peroxide glucoside combines the properties of ergosterol peroxide with a glucoside moiety, enhancing its solubility and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol peroxide glucoside typically involves the oxidation of ergosterol to ergosterol peroxide, followed by glycosylation. The oxidation can be achieved using a catalytic radical initiator such as phloxine B in the presence of oxygen and visible light, resulting in a hetero Diels–Alder reaction with high yields . The glycosylation step involves the reaction of ergosterol peroxide with a suitable glycosyl donor under acidic or basic conditions to form the glucoside bond.
Industrial Production Methods: Industrial production of ergosterol peroxide glucoside may involve the fermentation of fungi or algae that naturally produce ergosterol, followed by extraction and chemical modification. Optimization of culture conditions and genetic engineering can enhance the yield of ergosterol .
Chemical Reactions Analysis
Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:
Oxidation: Conversion of ergosterol to ergosterol peroxide.
Glycosylation: Formation of the glucoside bond.
Reduction: Potential reduction of the peroxide group under specific conditions.
Common Reagents and Conditions:
Oxidation: Phloxine B, oxygen, visible light.
Glycosylation: Glycosyl donors such as glycosyl halides or acetates, acidic or basic catalysts.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Major Products:
Oxidation: Ergosterol peroxide.
Glycosylation: Ergosterol peroxide glucoside.
Reduction: Reduced forms of ergosterol peroxide glucoside.
Scientific Research Applications
Ergosterol peroxide glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of nutraceuticals and pharmaceuticals.
Mechanism of Action
Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating pathways such as β-catenin and caspase activation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits growth.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Ergosterol peroxide glucoside can be compared with other similar compounds such as:
Ergosterol: The parent compound, which lacks the peroxide and glucoside groups.
Ergosterol Peroxide: Similar to ergosterol peroxide glucoside but without the glucoside moiety.
5,6-Dehydroergosterol: Another derivative of ergosterol with distinct biological activities.
Uniqueness: Ergosterol peroxide glucoside is unique due to its combined peroxide and glucoside functionalities, which enhance its solubility and potentially its biological activity compared to its parent compounds .
Properties
Molecular Formula |
C34H54O8 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-[[5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3 |
InChI Key |
CKJZKFPVVUQBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


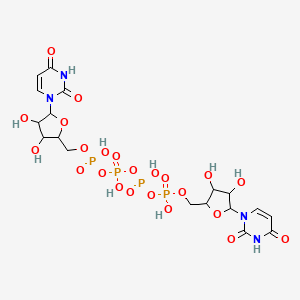

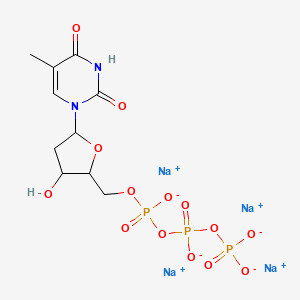
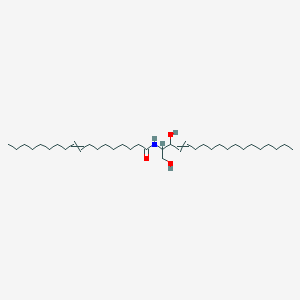
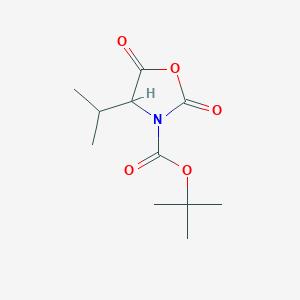
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
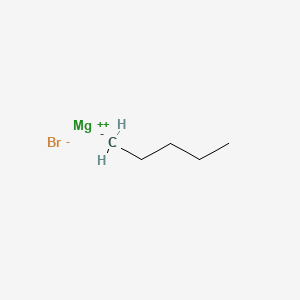
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
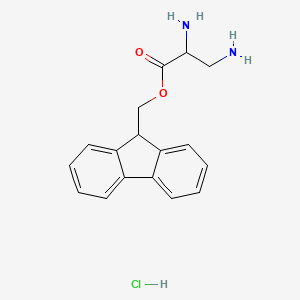
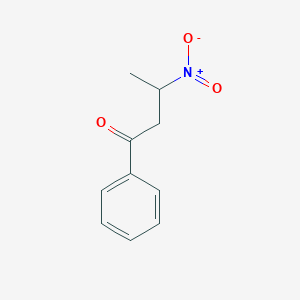
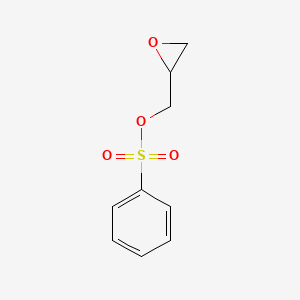
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
